molecular formula C8H6Cl2O B3032545 3-Chloro-5-methylbenzoyl chloride CAS No. 21900-22-1

3-Chloro-5-methylbenzoyl chloride

Cat. No.: B3032545
CAS No.: 21900-22-1
M. Wt: 189.04 g/mol
InChI Key: AMRZUHVOHXAKIW-UHFFFAOYSA-N
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Preparation Methods

3-Chloro-5-methylbenzoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloro-5-methylbenzoic acid with phosphorous pentachloride. The reaction is carried out at room temperature for one hour, followed by distillation to yield phosphorous oxychloride and this compound. The reaction conditions are relatively mild, making this method efficient for laboratory-scale synthesis.

Chemical Reactions Analysis

3-Chloro-5-methylbenzoyl chloride undergoes several types of chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. For example, in substitution reactions, nucleophiles such as amines or alcohols can react with this compound to form corresponding amides or esters . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Properties

IUPAC Name

3-chloro-5-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRZUHVOHXAKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568142
Record name 3-Chloro-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-22-1
Record name 3-Chloro-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-5-methylbenzoic acid (9.4 g) and phosphorous pentachloride (11.6 g) is stirred at room temperature for 1 hour and then distilled to yield phosphorous oxychloride, b.p. 45°/85 mm and 3-chloro-5-methylbenzoyl chloride, b.p. 56°/0.1 mm (10 g).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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